tert-Butyl 3-aminobenzylcarbamate hydrochloride

Description

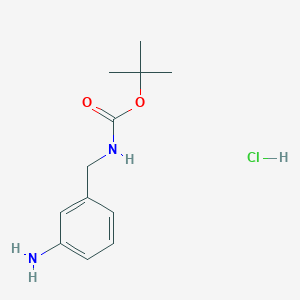

tert-Butyl 3-aminobenzylcarbamate hydrochloride is a Boc-protected amine derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. The compound features a benzyl group substituted with an amine at the meta (3-) position, protected by a tert-butyloxycarbonyl (Boc) group, and stabilized as a hydrochloride salt to enhance solubility and handling properties. Its molecular formula is approximately C₁₂H₁₇N₂O₂·HCl (molecular weight ~272.73 g/mol), though exact values may vary depending on hydration and salt form .

This compound is critical in peptide synthesis, drug discovery, and as a building block for functionalized aromatic amines. The Boc group offers temporary amine protection, enabling selective deprotection under mild acidic conditions, while the hydrochloride salt improves stability during storage and reactions .

Properties

Molecular Formula |

C12H19ClN2O2 |

|---|---|

Molecular Weight |

258.74 g/mol |

IUPAC Name |

tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |

InChI Key |

OXQSISZHBXOCAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Principal Preparation Methodologies

Reduction of tert-Butyl 3-nitrobenzylcarbamate

The most common and efficient method to prepare tert-Butyl 3-aminobenzylcarbamate hydrochloride is by catalytic hydrogenation of tert-Butyl 3-nitrobenzylcarbamate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Reaction Conditions and Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | tert-Butyl 3-nitrobenzylcarbamate (2.73 mmol) | Starting material |

| 2 | 10% Pd-C (50 mg) | Catalyst for hydrogenation |

| 3 | Ethanol (20 mL) | Solvent |

| 4 | Hydrogen gas atmosphere | Reducing agent |

| 5 | Room temperature, 30 minutes | Reaction time and temperature |

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered to remove the catalyst and the solvent is evaporated under reduced pressure.

- The product is obtained as tert-Butyl 3-aminobenzylcarbamate with a high yield of approximately 98%.

Chemical Equation

$$

\text{tert-Butyl 3-nitrobenzylcarbamate} + 3H_2 \xrightarrow[\text{Pd/C}]{\text{EtOH, RT}} \text{tert-Butyl 3-aminobenzylcarbamate}

$$

Conversion to Hydrochloride Salt

The free amine tert-Butyl 3-aminobenzylcarbamate is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for further applications.

Alternative Synthetic Routes and Related Preparations

While the direct catalytic hydrogenation method is preferred for its mild conditions and high yield, other synthetic routes reported include:

- Reduction of nitro intermediates using chemical reductants (e.g., iron powder and acid, tin chloride), though these are less common due to harsher conditions and lower selectivity.

- Stepwise synthesis starting from 3-nitrobenzylamine , followed by protection with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

- Preparation of tert-butyl benzyl amine derivatives from tert-butyl benzyl chloride via ammonolysis under mild conditions, followed by hydrolysis and purification steps.

Detailed Research Findings and Data

Yield and Purity

Reaction Conditions Comparison

| Parameter | Pd/C Hydrogenation | Ammonolysis Method | Chemical Reduction |

|---|---|---|---|

| Temperature | Room temperature | 50 °C | Elevated (reflux) |

| Reaction Time | 0.5 hours | 12-24 hours | Several hours |

| Catalyst/ Reagent | Pd-C, H2 | Ammoniacal liquor | Fe or SnCl2 |

| Solvent | Ethanol | Organic solvent | Acidic aqueous |

| Workup | Filtration, evaporation | Extraction, neutralization, drying | Filtration, neutralization |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | tert-Butyl 3-nitrobenzylcarbamate | Pd-C, H2, EtOH | RT, 30 min | 98% | High yield, mild, clean | Requires hydrogen gas |

| Ammonolysis of tert-butyl benzyl chloride | tert-butyl benzyl chloride | Ammoniacal liquor, phenyl aldehyde | 50 °C, 12-24 h | 88.4% | Mild conditions, simple reagents | Longer reaction time, multiple steps |

| Chemical Reduction | 3-nitrobenzylamine derivatives | Fe/HCl or SnCl2 | Reflux, several hours | Variable | Inexpensive reagents | Harsh conditions, lower selectivity |

Notes on Industrial and Laboratory Scale Preparation

- The hydrogenation method is favored in both laboratory and industrial settings due to its scalability, efficiency, and environmental friendliness (no toxic byproducts).

- Ammonolysis and chemical reduction methods may be used when hydrogenation facilities are unavailable or for specific synthetic routes requiring intermediate modifications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions to yield the free amine. Common methods include:

-

Trifluoroacetic Acid (TFA) : Cleavage occurs rapidly at room temperature in dichloromethane (DCM) or ethyl acetate .

-

Hydrochloric Acid (HCl) : Concentrated HCl in dioxane or methanol achieves deprotection at elevated temperatures (50–60°C) .

Example Reaction:

Data Table: Deprotection Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| TFA (10 equiv) | DCM | 25°C | 1–2 h | 95–98 | |

| HCl (4M in dioxane) | Dioxane | 50°C | 4 h | 90 |

Nucleophilic Substitution Reactions

The free amine generated after Boc deprotection participates in nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides.

Example Reaction:

Key Conditions:

-

Solvents: DMF, THF, or acetonitrile.

-

Catalysts: Triethylamine or DMAP for acylation.

Catalytic Hydrogenation

The benzylcarbamate moiety undergoes hydrogenolysis under H₂ gas in the presence of palladium catalysts (e.g., Pd/C) to release the amine and tert-butanol .

Example Reaction:

Data Table: Hydrogenation Parameters

| Catalyst | H₂ Pressure (psi) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | 50 | Ethanol | 25°C | 6 h | 92 |

Acid/Base Hydrolysis

The carbamate group hydrolyzes under strong acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ yields 3-aminobenzyl alcohol and CO₂.

-

Basic Hydrolysis : NaOH or KOH in aqueous THF cleaves the carbamate to form 3-aminobenzyl alcohol .

Example Reaction:

Cross-Coupling Reactions

The aromatic amine participates in palladium-catalyzed couplings, such as:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides.

Example Reaction (Suzuki):

Data Table: Coupling Reactions

| Reaction Type | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | DME/H₂O | 85 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 78 |

Oxidation and Reduction

-

Oxidation : The primary amine oxidizes to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid).

-

Reduction : Nitro groups (if present) reduce to amines using SnCl₂/HCl or catalytic hydrogenation.

Scientific Research Applications

Antioxidant Properties

Research has indicated that tert-butyl 3-aminobenzylcarbamate hydrochloride exhibits significant antioxidant activity. This property is essential in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

Cystic Fibrosis Treatment

In vitro studies have shown that this compound enhances chloride secretion in cells expressing cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The compound was found to increase chloride ion transport with an effective concentration (EC50) of 0.236 µM, indicating its potential as a therapeutic agent for cystic fibrosis.

Kinase Inhibition

The compound has been evaluated as a covalent inhibitor targeting specific kinases involved in cancer progression. Its design allows for selective binding to the ATP site of kinases, which is crucial for developing targeted cancer therapies. Studies have shown promising results in inhibiting cell proliferation in cancer cell lines .

Chloride Transport Modulation

Recent investigations into azobenzene-based chloride transporters have highlighted the role of this compound as a facilitator of light-controllable chloride transport across membranes. This application could lead to advancements in developing novel therapeutic strategies for ion channel-related diseases .

Toxicological Profile

Understanding the safety profile of this compound is vital for its application in medicine and industry.

Acute and Chronic Toxicity Studies

The compound's acute toxicity was assessed in rodent models, revealing no significant mortality at doses up to 12,500 ppm. However, chronic exposure studies indicated potential hepatic effects characterized by elevated liver enzymes, although no severe adverse effects were reported at lower doses.

Table 1: Toxicological Findings

| Parameter | Observations |

|---|---|

| NOAEL | 70 mg/kg bw/day |

| Significant Effects | Hyperkeratosis, liver enzyme elevation |

| Long-term Exposure | No severe adverse effects at low doses |

In Vitro Efficacy in Cystic Fibrosis

A notable study involved NIH-3T3 cells expressing CFTR mutations treated with this compound. The results indicated improved chloride ion transport, suggesting a therapeutic role for the compound in cystic fibrosis management.

Cancer Cell Line Studies

In another case study, various cancer cell lines were treated with this compound to assess its inhibitory effects on cell proliferation. The findings demonstrated significant growth inhibition compared to controls, underscoring its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Ortho, Meta, and Para Substitution

The position of the amino group on the benzyl ring significantly impacts physicochemical properties and reactivity. Key isomers include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Substitution Position |

|---|---|---|---|---|---|

| tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 | C₁₂H₁₆N₂O₂ | 236.27 | 98% | meta (3-) |

| tert-Butyl 4-aminobenzylcarbamate hydrochloride | 174959-54-7 | C₁₂H₁₇N₂O₂·HCl | 272.73 | 95% | para (4-) |

| tert-Butyl 2-aminobenzylcarbamate | 180079-94-1 | C₁₂H₁₆N₂O₂ | 236.27 | - | ortho (2-) |

- Meta (3-) substitution: The asymmetric meta position introduces steric and electronic effects that may reduce crystallinity compared to para isomers. This can influence solubility in polar solvents like water or ethanol .

- Para (4-) substitution : The symmetric para isomer (e.g., CAS 174959-54-7) often exhibits higher melting points and better crystallinity, favoring purification processes. Its electronic structure may enhance reactivity in electrophilic aromatic substitution .

Alkyl Chain and Cyclic Analogues

Compounds with alternative backbones or functional groups provide diverse reactivity profiles:

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| tert-Butyl (3-aminopropyl)carbamate hydrochloride | 127346-48-9 | C₈H₁₇N₂O₂·HCl | Linear aminopropyl chain |

| tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3 | C₈H₁₅N₂O₂·HCl | Azetidine (4-membered ring) |

| tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride | 1162645-96-6 | C₁₃H₁₉N₂O₂·HCl | Benzyl with aminomethyl |

- Linear aminopropyl derivatives (e.g., CAS 127346-48-9): These compounds offer flexibility in forming hydrogen bonds, enhancing solubility in aqueous media. However, they may exhibit lower thermal stability than aromatic analogues .

- This makes them useful in time-sensitive syntheses .

- Aminomethyl-substituted benzylcarbamates (e.g., CAS 1162645-96-6): The additional methylene spacer between the amine and aromatic ring alters electronic conjugation, affecting reactivity in Suzuki-Miyaura couplings .

Solubility and Stability

- Hydrochloride salts : The hydrochloride form of tert-butyl carbamates (e.g., 174959-54-7) generally shows 2–3× higher water solubility than free bases, critical for biological assays .

- Thermal stability : Boc-protected aromatic amines decompose at ~150–200°C, while alkyl chain analogues (e.g., 127346-48-9) degrade at lower temperatures (~100–150°C) due to reduced resonance stabilization .

Biological Activity

tert-Butyl 3-aminobenzylcarbamate hydrochloride is a compound that belongs to the class of carbamates, characterized by its unique structural features including a tert-butyl group, an amino group, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical building block and its biological activity.

- Molecular Formula : C13H21ClN2O

- Molecular Weight : Approximately 222.28 g/mol

The structure of this compound includes an aromatic ring with both amino and tert-butyl substituents, which may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its involvement in:

- Antibody-drug conjugates (ADCs) : The compound may play a role in enhancing the efficacy of ADCs by acting as a linker or a targeting moiety .

- Cell Signaling Pathways : It has been implicated in several signaling pathways, including those related to apoptosis, autophagy, and immune response modulation .

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds similar to tert-butyl 3-aminobenzylcarbamate exhibit activity against various pathogens, suggesting potential use as an antimicrobial agent .

- Anticancer Potential : The compound's structural characteristics allow it to be explored as a candidate for cancer therapy, particularly in the context of ADCs targeting specific tumor markers .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activities of this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-Butyl 4-aminobenzylcarbamate hydrochloride | 0.96 | Substituted at the para position; different activity. |

| Tert-Butyl 2-aminobenzylcarbamate | 0.95 | Ortho substitution affects sterics and electronic properties. |

| Tert-Butyl 3-aminophenethylcarbamate | 0.93 | Contains a phenethyl group; enhances lipophilicity. |

This table highlights how variations in substitution can lead to differing biological activities, which is crucial for drug design.

Case Studies

- Study on Antibody-Drug Conjugates : A study demonstrated that compounds with similar structures to tert-butyl 3-aminobenzylcarbamate were effective in increasing the therapeutic index of ADCs by improving selectivity towards cancer cells while minimizing off-target effects .

- In Vitro Studies : In vitro assays have shown that derivatives of this compound can enhance chloride secretion in cells expressing CFTR mutations, indicating potential applications in treating cystic fibrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.